molecular formula C26H22O B1667437 Bis(diphenylmethyl) ether CAS No. 574-42-5

Bis(diphenylmethyl) ether

Cat. No. B1667437
CAS RN: 574-42-5
M. Wt: 350.5 g/mol
InChI Key: PVQATPQSBYNMGE-UHFFFAOYSA-N
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Description

Bis(diphenylmethyl) ether is a biochemical compound . It is used as a high-quality reference standard for reliable pharmaceutical testing .


Synthesis Analysis

Bis(diphenylmethyl) ether can be synthesized from the corresponding benzhydrols using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at an oil bath temperature of 110°C under solvent-free conditions . Another method involves the use of PdCl2 as the transition metal catalyst for the alcoholic protection and deprotection of nucleosides with the diphenylmethyl group .


Molecular Structure Analysis

Bis(diphenylmethyl) ether crystallizes in the monoclinic system with the following parameters: a = 9.823(2), b = 22.638(5), c = 9.275(2) Å, β = 104.89(1)°, Z = 4, P21/n . The structure has been determined by direct methods, using Cu Kα photographic data, and refined by full-matrix least squares .


Chemical Reactions Analysis

The molecules of Bis(diphenylmethyl) ether are held together entirely by van der Waals’ forces . The compound has been used in the protection and deprotection of nucleosides .


Physical And Chemical Properties Analysis

The chemical formula of Bis(diphenylmethyl) ether is C26H22O . Unfortunately, the specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.

Scientific Research Applications

Molecular Structure Analysis

Bis(diphenylmethyl) ether has been analyzed for its crystal and molecular structure. Mazid and Palmer (1975) discovered that it crystallizes in the monoclinic system, held together by van der Waals' forces, with a notable difference in molecular conformation on each side of the central oxygen atom (Mazid & Palmer, 1975).

Material Synthesis

Liaw et al. (2001) described the synthesis and characterization of new highly organosoluble poly(ether imide)s using bis(ether anhydride)s, including derivatives of bis(diphenylmethyl) ether. These polymers exhibited desirable properties like high molecular weight and amorphous diffraction patterns, important for material science applications (Liaw, Liaw, Hsu, & Hwang, 2001).

Organic Synthesis and Catalysis

Bikard et al. (2008) explored the use of diarylmethyl ethers, including bis(diphenylmethyl) ether, in combination with Pd salts or complexes for the protection and deprotection of alcohols. This research is significant for organic synthesis and catalysis (Bikard, Mezaache, Weibel, Benkouider, Sirlin, & Pale, 2008).

Oxidative Coupling

Saitoh, Yoshida, and Ichikawa (2004) reported the use of 1,8-bis(diphenylmethylium)naphthalenediyl dications, derived from bis(diphenylmethyl) ether, in oxidative coupling of N,N-dialkylanilines. This work contributes to the understanding of oxidative reactions in organic chemistry (Saitoh, Yoshida, & Ichikawa, 2004).

Hydroformylation and Rhodium Recycling

Buhling et al. (1997) studied amphiphilic diphosphines based on bis(diphenylphosphino)ethyl ether, including bis(diphenylmethyl) ether derivatives, for use in hydroformylation and rhodium recycling. This has implications in catalytic processes and sustainable chemistry (Buhling, Kamer, Leeuwen, Elgersma, Goubitz, & Fraanje, 1997).

Chirality and Molecular Properties

Grajewski et al. (2017) investigated benzhydryl ethers of tartaric acid derivatives, including diphenylmethyl ethers, to study stereochemical properties and molecular conformations. This research is vital for understanding chiral molecules and their behavior in different environments (Grajewski, Mądry, Kwit, Warżajtis, Rychlewska, & Gawroński, 2017).

Safety And Hazards

While specific safety and hazard information for Bis(diphenylmethyl) ether is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust or mist/vapors/spray, and ensuring adequate ventilation .

properties

IUPAC Name

[benzhydryloxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQATPQSBYNMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205990
Record name Bis(diphenylmethyl) ether
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diphenylmethyl) ether

CAS RN

574-42-5
Record name Diphenylmethyl ether
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Record name Bis(diphenylmethyl) ether
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Record name Dibenzhydryl ether
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Record name Bis(diphenylmethyl) ether
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Record name 574-42-5
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Record name BIS(DIPHENYLMETHYL) ETHER
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Synthesis routes and methods

Procedure details

A mixture of 37 g of chlorodiphenylmethane and 100 ml of water were refluxed under nitrogen for 16 hours. After cooling the water was decanted and 40 ml of ethanol was added to induce crystallization. The yellow solid was recrystallized 3 times from ethanol to give 21.9 g of dibenzhydryl ether, m.p. 108°-110°.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
MA Mazid, RA Palmer - Journal of Crystal and Molecular Structure, 1975 - Springer
Bis(diphenyl methyl)ether, C 26 H 22 O, crystallizes in the monoclinic system:a = 9.823(2),b = 22.638(5),c = 9.275(2) Å, β = 104.89(1) ,Z = 4,P2 1 /n. The structure has been determined …
Number of citations: 1 link.springer.com
AU Rahman, RK Singh - … des Travaux Chimiques des Pays‐Bas, 1959 - Wiley Online Library
The reaction between benzhydrol and urea resulting in the formation of N,N′‐bis(diphenylmethyl)urea and bis(diphenylmethyl) ether, has been studied with a view to substantiate the …
Number of citations: 5 onlinelibrary.wiley.com
RD Nelson Jr, CP Smyth - The Journal of Physical Chemistry, 1965 - ACS Publications
The complex dielectric constants of benzene solutions of several organic compounds were measured at 0.5 and 600 Me. and 1.2, 3.0, 9.3, and 24 kMc. The resulting relaxation times at …
Number of citations: 19 pubs.acs.org
CY Choi, LM Stock - The Journal of Organic Chemistry, 1984 - ACS Publications
The reduction of benzophenone by hydrogen donor molecules such as tetralin and dihydroanthracene to give diphenylmethane was investigated in the temperature range 300-400 C. …
Number of citations: 15 pubs.acs.org
MJ Guttieri, WF Maier - The Journal of Organic Chemistry, 1984 - ACS Publications
0022-3263/84/1949-2875 $01.50/0 to be refined to replace products presently obtained from petroleum. The major research activity in hydrodenitrogenation has been the investigation …
Number of citations: 31 pubs.acs.org
RW Binkley, SC Chen… - The Journal of Organic …, 1975 - ACS Publications
Results Corex-filtered irradiations of compounds 1-3 were con-ducted in ethyl ether (1 mmol/350 ml) for both preparative runs and quantum yield determinations. 5 Reaction mixture …
Number of citations: 2 pubs.acs.org
RD Nelson Jr, CP Smyth - The Journal of Physical Chemistry, 1964 - ACS Publications
Measurements of dielectric constant and loss at microwave frequencies have been carried out on solutions of two substances with rather large molecules in four solvents having dif-…
Number of citations: 18 pubs.acs.org
P Khedar, K Pericherla, A Kumar - Synlett, 2014 - thieme-connect.com
A simple, practical, and efficient strategy has been demonstrated for the direct synthesis of organic azides from alcohols using azidotrimethylsilane (TMSN 3 ) as azide source in the …
Number of citations: 29 www.thieme-connect.com
M Černý, J Málek - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
Benzophenoue and 9-fluorenone were quantitatively hydrogenolyzed by sodium bis (2-methoxyethoxy) aluminum hydride in aromatic hydrocarbons at ll 0-170 C to diphenylmethane …
Number of citations: 4 cccc.uochb.cas.cz
S Yoshimura, K Ikuse, M Kiuchi, Y Nishimoto… - Nuclear Instruments and …, 2013 - Elsevier
Chemical substances that contain indium (In) and silicon (Si) in close proximity are known to catalyze certain organic chemical reactions. An earlier paper [Yoshimura, Hine, Kiuchi, …
Number of citations: 8 www.sciencedirect.com

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